(2S,3S)-3-((tert-Butoxycarbonyl)amino)-3-(4-fluorophenyl)-2-hydroxypropanoic acid
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Description
(2S,3S)-3-((tert-Butoxycarbonyl)amino)-3-(4-fluorophenyl)-2-hydroxypropanoic acid is a useful research compound. Its molecular formula is C14H18FNO5 and its molecular weight is 299.29 g/mol. The purity is usually 95%.
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Scientific Research Applications
Hydroxycinnamates and Antioxidant Activities
Hydroxycinnamates, including ferulic acid, coumaric acid, caffeic acid, and their derivatives, are widely distributed in nature and exhibit significant antioxidant activities. These compounds are found in various food groups, especially in cereals, legumes, fruits, and vegetables. Their antioxidant mechanism involves scavenging different types of free radicals and acting as chain-breaking antioxidants. The structural effects, such as the presence of hydroxyl groups and their positions on the aromatic ring, significantly influence their antioxidant potency. This information could be relevant when considering the antioxidant potential of complex molecules including fluorophenyl groups (Shahidi & Chandrasekara, 2010).
Biological Activities of Hydroxycinnamates
Further studies on hydroxycinnamates have revealed a broad range of biological activities beyond their antioxidant properties. These include antimicrobial, antiviral, anti-inflammatory, and anticancer activities. The structure-activity relationships (SARs) of these compounds have been extensively studied, highlighting the importance of specific structural features, such as the unsaturated bond in the side chain and modifications on the aromatic ring and carboxylic function, for their biological activities (Razzaghi-Asl et al., 2013).
Applications in Drug Synthesis
Levulinic acid, identified as a key building block chemical from biomass, showcases the utility of specific carboxylic acids in drug synthesis. Its derivatives are used to synthesize a variety of value-added chemicals, demonstrating the potential of carboxylic acids with specific functionalities, like those in the compound , in medicinal chemistry. Levulinic acid's flexibility and diverse applications in cancer treatment, medical materials, and other medical fields underline the significant role of carboxylic acid derivatives in drug development (Zhang et al., 2021).
Protein Design and Fluorinated Amino Acids
Fluorinated compounds, including fluorophenyl groups, have unique physicochemical properties that have been exploited in protein design to enhance stability and biological activity. Proteins incorporating highly fluorinated analogs of amino acids exhibit increased resistance to chemical and thermal denaturation, retaining their structure and function. This suggests the potential of incorporating fluorine-containing compounds into proteins to create novel biomaterials with enhanced properties (Buer & Marsh, 2012).
Properties
IUPAC Name |
(2S,3S)-3-(4-fluorophenyl)-2-hydroxy-3-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18FNO5/c1-14(2,3)21-13(20)16-10(11(17)12(18)19)8-4-6-9(15)7-5-8/h4-7,10-11,17H,1-3H3,(H,16,20)(H,18,19)/t10-,11-/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YNOBBUWJBOPQEM-QWRGUYRKSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(C1=CC=C(C=C1)F)C(C(=O)O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H](C1=CC=C(C=C1)F)[C@@H](C(=O)O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18FNO5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40376150 |
Source
|
Record name | (2S,3S)-3-[(tert-Butoxycarbonyl)amino]-3-(4-fluorophenyl)-2-hydroxypropanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40376150 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
299.29 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
959583-77-8 |
Source
|
Record name | (2S,3S)-3-[(tert-Butoxycarbonyl)amino]-3-(4-fluorophenyl)-2-hydroxypropanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40376150 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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